6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
Overview
Description
6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione is a chemical compound that belongs to the benzoxazine family Benzoxazines are known for their applications in polymer chemistry due to their thermal stability and mechanical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the iodination of a precursor benzoxazine compound. A common method includes:
Starting Material: 2H-3,1-benzoxazine-2,4(1H)-dione.
Iodination: Using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for such compounds would involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of bases and solvents like toluene or DMF.
Major Products
Substitution: Products with the iodine atom replaced by the nucleophile.
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Reduced forms of the benzoxazine ring.
Coupling: Biaryl or other coupled products.
Scientific Research Applications
6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione can be used in various scientific research applications:
Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of high-performance polymers.
Medicinal Chemistry: Potential use in drug design and development due to its unique structure.
Material Science: In the development of advanced materials with specific thermal and mechanical properties.
Biological Studies: As a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione would depend on its specific application. In polymer chemistry, it might act as a cross-linking agent, forming stable networks through polymerization. In medicinal chemistry, it could interact with biological targets through its functional groups, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
2H-3,1-benzoxazine-2,4(1H)-dione: The non-iodinated parent compound.
6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione: A similar compound with a chlorine atom instead of iodine.
6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione: A similar compound with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione can significantly affect its reactivity and properties compared to its chloro and bromo analogs. Iodine is larger and more polarizable, which can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Properties
IUPAC Name |
6-iodo-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQFCSRQZPCIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303860 | |
Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116027-10-2 | |
Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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